2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic molecule featuring:
- A tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, a bicyclic scaffold known for its electron-deficient properties and applications in organic electronics and medicinal chemistry .
- Substituents including 3-chloro-5-(trifluoromethyl)pyridine and 2-pyridine, which enhance solubility and modulate electronic interactions .
Synthetic routes for analogous pyrrolopyrrole-diones typically involve condensation reactions between diketones and diamines under reflux conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N5O4/c1-35(24-15(28)10-12(11-33-24)27(29,30)31)36-25(39)17-18(26(36)40)21(34-20(17)16-8-4-5-9-32-16)19-22(37)13-6-2-3-7-14(13)23(19)38/h2-11,17-18,20,37H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGIGAOWBYRMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic structure with potential biological activity. This article reviews its biological properties, including cytotoxicity against cancer cell lines and other pharmacological effects.
- Molecular Formula : C18H13ClF3N3O3
- Molecular Weight : 411.76 g/mol
- CAS Number : Not specified in the sources.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated significant antiproliferative activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 7.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer types.
The observed cytotoxicity is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death pathways in sensitive cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G1/S transition.
- DNA Synthesis Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
Case Studies
-
Study on A549 Cells
- A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment.
-
MCF7 Breast Cancer Model
- In MCF7 cells, the compound was shown to downregulate cyclin D1 and upregulate p21, leading to G1 phase arrest. This effect was confirmed through Western blot analysis.
Pharmacological Profile
Beyond its cytotoxic effects, this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary tests suggest potential against certain bacterial strains.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, although further research is needed to elucidate this effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name / ID | Molecular Formula | Key Substituents | Applications | References |
|---|---|---|---|---|
| Target Compound | C₂₇H₁₇ClF₃N₅O₄ | 3-Cl-5-CF₃-pyridine, 2-pyridine, indenyliden | Organic electronics, drug discovery | |
| A-ID (Asymmetrical diketopyrrolopyrrole) | C₃₇H₃₄N₂O₄S₂ | Thiophene, 1,3-dioxo-indenyliden, 2-ethylhexyl chains | Organic photovoltaics, semiconductors | |
| 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione | C₁₃H₁₀ClF₃N₄O₃ | 3-Cl-5-CF₃-pyridine, acetyl group | Enzyme inhibition, antiviral research | |
| 3-[N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[3-(trifluoromethyl)phenyl]-...dione | C₂₂H₁₂ClF₆N₅O₃ | Dual CF₃ groups, pyridinyl-amino linkage | Agrochemical intermediates |
Key Findings:
The 3-Cl-5-CF₃-pyridine moiety increases lipophilicity and metabolic stability relative to simpler pyridine derivatives (e.g., A-TB in ).
Synthetic Complexity :
- The target compound requires multi-step synthesis due to its fused pyrrolopyrrole core, whereas A-ID derivatives are synthesized via simpler one-pot reactions .
Solubility and Stability: Alkyl chains in A-ID (e.g., 2-ethylhexyl) improve solubility in nonpolar solvents, whereas the target compound’s pyridine groups may favor polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
